molecular formula C13H14ClNO B11873386 1-(2-Chloro-5,8-dimethylquinolin-3-yl)ethanol

1-(2-Chloro-5,8-dimethylquinolin-3-yl)ethanol

Cat. No.: B11873386
M. Wt: 235.71 g/mol
InChI Key: JACRULGYWDBORH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloro-5,8-dimethylquinolin-3-yl)ethanol is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-5,8-dimethylquinolin-3-yl)ethanol typically involves the reaction of 2-chloro-5,8-dimethylquinoline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack on the ethylene oxide ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-5,8-dimethylquinolin-3-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Chloro-5,8-dimethylquinolin-3-yl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5,8-dimethylquinolin-3-yl)ethanol involves its interaction with various molecular targets. The compound can inhibit the growth of microbial cells by interfering with their DNA synthesis and repair mechanisms. In cancer cells, it may induce apoptosis by disrupting cellular signaling pathways .

Comparison with Similar Compounds

    2-Chloro-5,8-dimethoxyquinoline: Known for its antifungal and antibacterial activities.

    2-Chloro-6,7-dimethylquinoline: Exhibits similar biological activities but with different potency and selectivity.

    5-(2-Chloroquinolin-3-yl)-1,3,4-oxadiazole-2-amine: A derivative with enhanced antimicrobial properties.

Uniqueness: 1-(2-Chloro-5,8-dimethylquinolin-3-yl)ethanol stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C13H14ClNO

Molecular Weight

235.71 g/mol

IUPAC Name

1-(2-chloro-5,8-dimethylquinolin-3-yl)ethanol

InChI

InChI=1S/C13H14ClNO/c1-7-4-5-8(2)12-10(7)6-11(9(3)16)13(14)15-12/h4-6,9,16H,1-3H3

InChI Key

JACRULGYWDBORH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C(=NC2=C(C=C1)C)Cl)C(C)O

Origin of Product

United States

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